molecular formula C24H29N3O6 B12503299 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12503299
M. Wt: 455.5 g/mol
InChI Key: IEIQEBVECDMNJX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, an acetyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-acetylpiperazine, 3,4-dimethoxybenzoic acid, and ethyl 4-aminobenzoate.

    Step 1 Formation of the Amide Bond: The first step involves the reaction of 3,4-dimethoxybenzoic acid with ethyl 4-aminobenzoate in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This forms the intermediate ethyl 4-(3,4-dimethoxybenzamido)benzoate.

    Step 2 Piperazine Acetylation: In the next step, 4-acetylpiperazine is introduced to the intermediate under basic conditions to form the final product, Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New ester or amide derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Biological Assays: Used in assays to study enzyme inhibition or receptor binding.

Medicine

    Pharmaceutical Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry

    Chemical Intermediates: Used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and the acetyl group are crucial for binding to these targets, modulating their activity. The exact pathways can vary depending on the specific application but often involve inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which can significantly influence its biological activity and binding affinity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H29N3O6

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H29N3O6/c1-5-33-24(30)18-6-8-20(27-12-10-26(11-13-27)16(2)28)19(14-18)25-23(29)17-7-9-21(31-3)22(15-17)32-4/h6-9,14-15H,5,10-13H2,1-4H3,(H,25,29)

InChI Key

IEIQEBVECDMNJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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